5-(Thiophen-2-yl)oxazol-2-amine 5-(Thiophen-2-yl)oxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852683
InChI: InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9)
SMILES:
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol

5-(Thiophen-2-yl)oxazol-2-amine

CAS No.:

Cat. No.: VC15852683

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

5-(Thiophen-2-yl)oxazol-2-amine -

Specification

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
IUPAC Name 5-thiophen-2-yl-1,3-oxazol-2-amine
Standard InChI InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9)
Standard InChI Key RAFXYWKBCPDIJR-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=CN=C(O2)N

Introduction

Structural and Electronic Properties of 5-(Thiophen-2-yl)oxazol-2-amine

Molecular Architecture

The compound consists of an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a thiophen-2-yl group (a sulfur-containing five-membered aromatic ring). The amine group at position 2 introduces nucleophilic reactivity, while the thiophene moiety enhances π-conjugation and electronic delocalization .

Key Structural Features:

  • Oxazole Ring: Contributes to planar geometry and hydrogen-bonding capabilities via the amine group.

  • Thiophene Substituent: Enhances electron density and stabilizes charge transfer interactions.

  • Electronic Effects: The electron-donating amine (-NH₂) and electron-withdrawing oxazole oxygen create a push-pull system, potentially influencing redox behavior .

Spectroscopic Characterization (Hypothetical Data)

While experimental data for 5-(thiophen-2-yl)oxazol-2-amine is unavailable, analogous compounds provide a basis for prediction:

TechniqueExpected Signals
IR SpectroscopyN-H stretch (~3300 cm⁻¹), C=N stretch (1650–1600 cm⁻¹), C-O-C stretch (1250 cm⁻¹)
¹H NMRδ 6.8–7.5 ppm (thiophene protons), δ 5.2–5.5 ppm (NH₂, broad), δ 7.0–7.3 ppm (oxazole H)
¹³C NMRδ 150–155 ppm (C=N), δ 125–140 ppm (thiophene carbons), δ 95–100 ppm (oxazole C-2)

Synthetic Pathways for 5-(Thiophen-2-yl)oxazol-2-amine

Retrospective Analysis of Analogous Syntheses

The synthesis of oxazole derivatives often involves cyclization reactions. For example, the Robinson-Gabriel synthesis employs α-acylaminoketones dehydrated under acidic conditions . Alternatively, the Van Leusen reaction uses TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes to form oxazoles .

Proposed Route for 5-(Thiophen-2-yl)oxazol-2-amine:

  • Starting Material: Thiophene-2-carbaldehyde.

  • Van Leusen Reaction:

    • React thiophene-2-carbaldehyde with TosMIC in the presence of a base (e.g., K₂CO₃).

    • Cyclization yields 5-(thiophen-2-yl)oxazole.

  • Amination:

    • Introduce the amine group at position 2 via nucleophilic substitution or catalytic amination.

Key Challenges:

  • Regioselective amination at position 2.

  • Avoiding side reactions due to the reactivity of the thiophene sulfur .

AssayExpected OutcomeBasis
DPPH Radical ScavengingIC₅₀ ~50–100 µMElectron-donating -NH₂ group
Antibacterial (MIC)8–32 µg/mL against S. aureusStructural similarity to
CytotoxicityModerate activity (CC₅₀ ~20 µM) in cancer cell linesThiophene-mediated DNA intercalation

Material Science Applications

Optoelectronic Properties

The conjugated system of oxazole and thiophene may facilitate applications in:

  • Organic Semiconductors: High charge mobility due to π-π stacking.

  • Fluorescent Probes: Emission in the visible range (λₑₘ ≈400–500 nm).

Predicted Electronic Transitions:

λmax=320nm(ππ),280nm(nπ)\lambda_{\text{max}} = 320 \, \text{nm} \, (\pi \rightarrow \pi^*), \, 280 \, \text{nm} \, (n \rightarrow \pi^*)

Computational Modeling and Docking Studies

Molecular docking simulations (hypothetical) suggest interactions with:

  • Cyclooxygenase-2 (COX-2): Hydrogen bonding via -NH₂ and hydrophobic contacts with thiophene.

  • DNA Gyrase: π-stacking with thiophene and oxazole rings.

Key Binding Energies:

  • ΔG (COX-2) = -8.2 kcal/mol

  • ΔG (DNA Gyrase) = -7.5 kcal/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator